molecular formula C12H17NO3 B2860773 N-isopropyl-2-(3-methoxyphenoxy)acetamide CAS No. 391221-84-4

N-isopropyl-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2860773
CAS No.: 391221-84-4
M. Wt: 223.272
InChI Key: XYOYWMNMDWALLS-UHFFFAOYSA-N
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Description

N-isopropyl-2-(3-methoxyphenoxy)acetamide is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of an isopropyl group, a methoxyphenyl group, and an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(3-methoxyphenoxy)acetamide typically involves the reaction of 3-methoxyphenol with isopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Reaction of 3-methoxyphenol with chloroacetyl chloride: This step involves the formation of 3-methoxyphenoxyacetyl chloride.

    Reaction with isopropylamine: The 3-methoxyphenoxyacetyl chloride is then reacted with isopropylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the methoxy group or the isopropyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-isopropyl-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It can be used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-2-(3-methoxyphenyl)acetamide: Similar in structure but with slight variations in functional groups.

    N-isopropyl-2-(4-methoxyphenoxy)acetamide: Another similar compound with a different position of the methoxy group.

Uniqueness

N-isopropyl-2-(3-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(2)13-12(14)8-16-11-6-4-5-10(7-11)15-3/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOYWMNMDWALLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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